2,5-Bis-(Trifluoromethyl)pyrazine

Solid‑State Characterization Crystallization Process Design Procurement Quality Control

2,5-Bis-(Trifluoromethyl)pyrazine (CAS 1365988-35-7) is a fully characterized, symmetrical heterocyclic building block in which two strongly electron-withdrawing trifluoromethyl substituents occupy the 2‑ and 5‑positions of a pyrazine ring. With a molecular formula of C₆H₂F₆N₂ and a molecular weight of 216.08 g mol⁻¹, the compound exhibits an experimentally determined melting point of 34–38 °C and a predicted boiling point of 131.2 ± 35.0 °C.

Molecular Formula C6H2F6N2
Molecular Weight 216.08
CAS No. 1365988-35-7
Cat. No. B3335808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis-(Trifluoromethyl)pyrazine
CAS1365988-35-7
Molecular FormulaC6H2F6N2
Molecular Weight216.08
Structural Identifiers
SMILESC1=C(N=CC(=N1)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C6H2F6N2/c7-5(8,9)3-1-13-4(2-14-3)6(10,11)12/h1-2H
InChIKeyDUCHHTWSOPWERT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis-(Trifluoromethyl)pyrazine (CAS 1365988-35-7): A Symmetrical, Electron-Deficient Fluorinated Pyrazine Building Block for Specialty Synthesis and Procurement Evaluation


2,5-Bis-(Trifluoromethyl)pyrazine (CAS 1365988-35-7) is a fully characterized, symmetrical heterocyclic building block in which two strongly electron-withdrawing trifluoromethyl substituents occupy the 2‑ and 5‑positions of a pyrazine ring. With a molecular formula of C₆H₂F₆N₂ and a molecular weight of 216.08 g mol⁻¹, the compound exhibits an experimentally determined melting point of 34–38 °C and a predicted boiling point of 131.2 ± 35.0 °C . Its balanced combination of high fluorine content, low basicity (predicted pKa −5.13 ± 0.10 ), and para‑like substitution geometry makes it a distinctive entry among commercially available bis(trifluoromethyl)pyrazine isomers.

Why Bis(Trifluoromethyl)pyrazine Isomers Cannot Be Interchanged: The Critical Role of Substitution Topology in Physicochemical and Application-Driven Selection


Although 2,5‑bis(trifluoromethyl)pyrazine and its 2,3‑isomer (CAS 1186195‑14‑1) share the same molecular formula (C₆H₂F₆N₂) and identical computed pKa and density values , their divergent substitution topologies produce measurably distinct experimental melting behaviour and computationally distinct lipophilicity profiles. The 2,5‑isomer possesses a crystallographically defined melting range (34–38 °C ), whereas the 2,3‑isomer lacks an experimentally reported melting point in all major accessible databases. Furthermore, the computed XLogP3‑AA for the 2,5‑isomer is 1.6 [1], while the 2,3‑isomer exhibits a log P (chemsrc) of 2.51 . Such differences in solid‑state behaviour and predicted partitioning can lead to divergent performance in crystallisation, chromatographic purification, and in silico property‑guided design. Generic substitution without verifying these specific parameters therefore introduces a tangible risk of failed reproducibility in both synthetic and application‑driven workflows.

Quantitative Differentiation Data: 2,5-Bis-(Trifluoromethyl)pyrazine vs. Its Closest Analogs and In‑Class Competitors


Melting Point Availability: 2,5‑Isomer Provides an Experimentally Defined Solid‑State Reference Point Lacking in the 2,3‑Isomer

The 2,5‑bis(trifluoromethyl)pyrazine isomer possesses a published experimental melting range of 34–38 °C , as reported by Biomart.cn. In contrast, the 2,3‑bis(trifluoromethyl)pyrazine isomer (CAS 1186195‑14‑1) has no experimentally determined melting point listed in any major publicly accessible database, including ChemicalBook, CymitQuimica, Chemsrc, or ChemSpider; all entries explicitly state 'Melting point: —' or 'N/A' . This absence precludes the 2,3‑isomer from being used as a drop‑in replacement in processes that require a well‑characterized solid‑state thermal reference for purity verification or crystallisation optimization.

Solid‑State Characterization Crystallization Process Design Procurement Quality Control

Computed Lipophilicity Divergence: XLogP3‑AA of 1.6 for 2,5‑Isomer vs. Log P of 2.51 for 2,3‑Isomer

According to PubChem computed data, 2,5‑bis(trifluoromethyl)pyrazine displays an XLogP3‑AA value of 1.6 [1]. In comparison, 2,3‑bis(trifluoromethyl)pyrazine exhibits a Chemsrc‑reported log P of 2.51 . Although the calculation methods differ (XLogP3‑AA vs. unpublished algorithm), the consistent ~0.9‑log‑unit separation suggests a physically meaningful difference in lipophilicity arising from the distinct spatial arrangement of the trifluoromethyl groups. A lower log P implies earlier elution on reversed‑phase HPLC columns and potentially reduced passive membrane permeability.

Lipophilicity Prediction ADME Profiling Chromatographic Method Development

Substitution‑Pattern‑Driven Coordination Geometry: Linear 2,5‑Bridging vs. Bent 2,3‑Chelating Motifs

In pyrazine‑based ligands, the substitution pattern dictates the coordination vector. The 2,5‑disubstitution in 2,5‑bis(trifluoromethyl)pyrazine places the nitrogen lone pairs in a linear, para‑like orientation, favoring the formation of one‑dimensional linear chains or symmetric binuclear bridging complexes [1]. In contrast, the 2,3‑isomer adopts a bent, ortho‑like geometry that enforces chelating or angular bridging modes. This geometric distinction is well documented for 2,5‑ vs. 2,3‑disubstituted pyrazine derivatives in coordination polymer design, where 2,5‑dimethylpyrazine acts exclusively as a bridging ligand yielding 1‑D polymers, whereas 2,3‑dimethylpyrazine functions only as a terminal ligand [1][2].

Coordination Chemistry MOF Design Supramolecular Assemblies

Regulatory PFAS Classification: 2,5‑Bis(trifluoromethyl)pyrazine Is Explicitly Tagged as a PFAS Substance

The Taiwan Safety Alternative Screening (SAS) database explicitly classifies 2,5‑bis(trifluoromethyl)pyrazine (CAS 1365988‑35‑7) as a PFAS chemical [1]. While its toxicity endpoints are listed as 'Data insufficient – cannot classify' [1], the PFAS designation itself triggers documentation requirements under evolving global regulations (e.g., EU REACH restriction proposal, U.S. EPA PFAS Strategic Roadmap). In contrast, non‑fluorinated disubstituted pyrazine analogs (e.g., 2,5‑dimethylpyrazine) are not subject to PFAS‑specific scrutiny. This regulatory distinction can affect import/export declarations, waste‑handling protocols, and institutional chemical approval workflows.

PFAS Compliance Regulatory Procurement Environmental Safety Screening

Commercial Availability and Purity: Bidepharm Supplies Batch‑Certified 2,5‑Bis(trifluoromethyl)pyrazine With 95 %+ Purity and Spectroscopic Documentation

Bidepharm (Shanghai Bide Pharmatech Ltd.) lists 2,5‑bis(trifluoromethyl)pyrazine (CAS 1365988‑35‑7) with a standard purity of ≥95 % and provides batch‑specific quality control documentation including NMR, HPLC, and GC spectra . The product is also available from other vendors such as Leyan (purity 98 %) and Fluorochem . In contrast, the 2,3‑isomer is offered by CymitQuimica at ≥95 % purity but without explicitly advertised batch‑specific analytical certificates for melting point or chromatographic purity in publicly accessible technical datasheets . The availability of routine QC documentation reduces the need for in‑house re‑analysis and accelerates downstream synthetic workflows.

Supplier Quality Assurance Batch Traceability Analytical Certification

Optimal Deployment Scenarios for 2,5-Bis-(Trifluoromethyl)pyrazine Based on Verified Differentiating Evidence


Linear Bridging Ligand for Coordination Polymers and MOFs Requiring Rigid, Para‑Oriented Ditopic Linkers

The 2,5‑substitution pattern of 2,5‑bis(trifluoromethyl)pyrazine endows it with a linear N···N orientation uniquely suited for the construction of one‑dimensional coordination chains and symmetric binuclear metal complexes . Researchers developing conductive metal‑organic frameworks or mixed‑valence model compounds (e.g., Creutz–Taube‑type systems) should select the 2,5‑isomer over the 2,3‑isomer, whose bent geometry precludes linear bridging and instead promotes chelating or terminal coordination modes .

Fluorinated Fragment for In Silico Drug Design Where Controlled, Lower Lipophilicity (XLogP3‑AA = 1.6) Is Desired

Medicinal chemistry campaigns that prioritize lower log P values to improve aqueous solubility and reduce off‑target binding can leverage the XLogP3‑AA of 1.6 computed for the 2,5‑isomer . This is approximately 0.9 log units lower than the 2,3‑isomer (log P 2.51 ), making the 2,5‑isomer a more attractive fragment for lead‑optimization programmes targeting polar, low‑clearance chemical space.

Crystallisation Process Development Requiring a Defined, Reproducible Solid‑State Thermal Reference

Process chemists optimizing crystallisation conditions for downstream intermediates should prioritize 2,5‑bis(trifluoromethyl)pyrazine because its experimental melting point of 34–38 °C provides a reliable thermal benchmark for purity assessment by DSC or melting‑point apparatus. The absence of a published melting point for the 2,3‑isomer would necessitate additional in‑house thermal characterization, increasing development time and resource expenditure.

PFAS‑Aware Procurement and Environmental Compliance Screening for Fluorinated Building Blocks

Institutional procurement departments operating under PFAS restriction policies should note that 2,5‑bis(trifluoromethyl)pyrazine is explicitly classified as a PFAS chemical in the Taiwan SAS database . This designation triggers chemical‑safety review and documentation requirements. For projects that explicitly require a fully fluorinated pyrazine building block with documented PFAS status, the 2,5‑isomer provides a regulatory‑transparent option, whereas the PFAS status of the 2,3‑isomer has not been catalogued in the same database.

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